molecular formula C38H36N3OP B12300914 2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide

2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide

Cat. No.: B12300914
M. Wt: 581.7 g/mol
InChI Key: CGKHYILLCFTGHO-UHFFFAOYSA-N
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Description

2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[222]octan-2-yl)-quinolin-4-ylmethyl]benzamide is a complex organic compound that features a unique structure combining a phosphanyl group, a quinoline moiety, and a bicyclic azabicyclo unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide typically involves multiple steps:

    Formation of the Azabicyclo Unit: The azabicyclo unit can be synthesized through a series of cyclization reactions starting from simple amines and alkenes.

    Quinoline Derivative Synthesis: The quinoline moiety is often prepared via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Phosphanyl Group Introduction: The diphenylphosphanyl group is introduced through a reaction with diphenylphosphine chloride in the presence of a base.

    Final Coupling: The final step involves coupling the quinoline derivative with the azabicyclo unit and the phosphanyl group under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, forming phosphine oxides.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Phosphine Oxides: From oxidation reactions.

    Tetrahydroquinoline Derivatives: From reduction reactions.

    Substituted Benzamides: From nucleophilic substitution reactions.

Scientific Research Applications

2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a ligand in the development of metal-based drugs or as a pharmacophore in the design of new therapeutic agents.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or photonic properties.

    Biological Studies: It can be used to study the interactions of complex organic molecules with biological targets, potentially leading to the discovery of new biochemical pathways or mechanisms.

    Catalysis: The phosphanyl group can act as a ligand in catalytic systems, enhancing the efficiency of various chemical reactions.

Mechanism of Action

The mechanism by which 2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide exerts its effects is multifaceted:

    Molecular Targets: The compound can interact with metal ions, proteins, and nucleic acids, forming stable complexes that can modulate biological activity.

    Pathways Involved: It may influence pathways related to oxidative stress, signal transduction, and gene expression, depending on its specific interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[222]octan-2-yl)-quinolin-4-ylmethyl]benzamide stands out due to its combination of a phosphanyl group, a quinoline moiety, and a bicyclic azabicyclo unit

Properties

Molecular Formula

C38H36N3OP

Molecular Weight

581.7 g/mol

IUPAC Name

2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide

InChI

InChI=1S/C38H36N3OP/c1-2-27-26-41-24-22-28(27)25-35(41)37(32-21-23-39-34-19-11-9-17-31(32)34)40-38(42)33-18-10-12-20-36(33)43(29-13-5-3-6-14-29)30-15-7-4-8-16-30/h2-21,23,27-28,35,37H,1,22,24-26H2,(H,40,42)

InChI Key

CGKHYILLCFTGHO-UHFFFAOYSA-N

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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